molecular formula C22H22N4O4 B2700320 N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898438-47-6

N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2700320
CAS RN: 898438-47-6
M. Wt: 406.442
InChI Key: UXNQXKXCBRWIKD-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Reactivity

Quinoxalines and related heterocyclic compounds, including N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, have been extensively studied for their unique pharmacological applications. One study highlights the synthesis and characterization of similar organic compounds through oxidative cyclization, emphasizing their potential in generating new compounds with versatile applications (Faizi et al., 2018). Additionally, the structural aspects and properties of related amide-containing derivatives have been investigated, showing how different acids can influence the formation of gels or crystalline solids, which could be relevant in drug formulation and delivery systems (Karmakar et al., 2007).

Antimicrobial and Antiprotozoal Activities

The antimicrobial and antiprotozoal activities of quinoxaline derivatives, which share a structural similarity with the compound , have been documented. A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential therapeutic applications for related compounds (Patel et al., 2017).

Fluorescence and Sensing Capabilities

The fluorescence properties of certain amide derivatives, including those similar to N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, have been explored. For instance, a study on the synthesis and fluorescent properties of lanthanide complexes with aryl amide ligands indicates the potential for these compounds in sensing and imaging applications (Wu et al., 2008).

Antimalarial and Antiviral Potential

Research into the antimalarial activity of related compounds, such as the synthesis and structure-activity relationships of tebuquine and its derivatives, provides insight into the potential of N1-(3-acetamidophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide for treating malaria and possibly other parasitic infections (Werbel et al., 1986). Additionally, the theoretical investigation of certain sulfonamides for COVID-19 suggests a broader antiviral application for similar compounds (Fahim & Ismael, 2021).

Mechanism of Action

Target of Action

The primary target of N’-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is the AKT1 protein . AKT1 is a serine/threonine kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

N’-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide: interacts with its target, AKT1, in a unique way. It binds to the ATP binding cleft of AKT1, leading to the occlusion of ATP binding . This inhibits the activation of AKT1, thereby preventing the downstream effects of AKT1 activation .

Biochemical Pathways

The inhibition of AKT1 by N’-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide affects several biochemical pathways. One of the key pathways is the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth . By inhibiting AKT1, this compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival .

Pharmacokinetics

The ADME properties of N’-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide Studies have shown that similar compounds in this class are orally bioavailable This suggests that this compound may also be well-absorbed in the gastrointestinal tract and could have good bioavailability

Result of Action

The molecular and cellular effects of N’-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide ’s action are primarily related to its inhibition of AKT1. By inhibiting AKT1, this compound can reduce cell proliferation and survival, potentially leading to the death of cancer cells . Additionally, it can inhibit the activation of downstream targets of AKT1, such as PRAS40 and p70S6 .

properties

IUPAC Name

N-(3-acetamidophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-13(27)23-16-5-2-6-17(12-16)24-21(29)22(30)25-18-10-14-4-3-9-26-19(28)8-7-15(11-18)20(14)26/h2,5-6,10-12H,3-4,7-9H2,1H3,(H,23,27)(H,24,29)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNQXKXCBRWIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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